methyl (1-{[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-yl)acetate methyl (1-{[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14796909
InChI: InChI=1S/C20H23N3O4/c1-26-19(24)10-13-4-7-23(8-5-13)20(25)17-12-16(21-22-17)14-2-3-18-15(11-14)6-9-27-18/h2-3,11-13H,4-10H2,1H3,(H,21,22)
SMILES:
Molecular Formula: C20H23N3O4
Molecular Weight: 369.4 g/mol

methyl (1-{[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-yl)acetate

CAS No.:

Cat. No.: VC14796909

Molecular Formula: C20H23N3O4

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

methyl (1-{[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-yl)acetate -

Specification

Molecular Formula C20H23N3O4
Molecular Weight 369.4 g/mol
IUPAC Name methyl 2-[1-[3-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-5-carbonyl]piperidin-4-yl]acetate
Standard InChI InChI=1S/C20H23N3O4/c1-26-19(24)10-13-4-7-23(8-5-13)20(25)17-12-16(21-22-17)14-2-3-18-15(11-14)6-9-27-18/h2-3,11-13H,4-10H2,1H3,(H,21,22)
Standard InChI Key JHEIFRPKQWVBBW-UHFFFAOYSA-N
Canonical SMILES COC(=O)CC1CCN(CC1)C(=O)C2=CC(=NN2)C3=CC4=C(C=C3)OCC4

Introduction

Structural Characteristics and Molecular Properties

The compound’s IUPAC name, methyl 2-[1-[3-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-5-carbonyl]piperidin-4-yl]acetate, reflects its intricate structure. Key components include:

  • Piperidine Ring: A six-membered nitrogen-containing heterocycle that enhances lipid solubility and membrane permeability, common in bioactive molecules targeting neurological and infectious diseases.

  • Benzofuran Moiety: A bicyclic system comprising fused benzene and furan rings, known for conferring antioxidant and anti-inflammatory properties.

  • Pyrazole Derivative: A five-membered aromatic ring with two adjacent nitrogen atoms, frequently utilized in drug design for its metabolic stability and ability to engage in hydrogen bonding .

  • Ester Functional Group: The methyl acetate substituent improves bioavailability by modulating hydrophobicity.

Molecular Formula: C₀₂₀H₂₃N₃O₄
Molecular Weight: 369.4 g/mol
Standard InChI: InChI=1S/C20H23N3O4/c1-26-19(24)10-13-4-7-23(8-5-13)20(25)17-12-16(21-22-17)14-2-3-18-15(11-14)6-9-27-18/h2-3,11-13H,4-10H2,1H3,(H,21,22)

The spatial arrangement of these groups enables interactions with diverse biological targets, as evidenced by computational docking studies.

Synthesis Pathways

The synthesis of methyl (1-{[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-yl)acetate involves multi-step organic reactions:

Step 1: Formation of the Pyrazole Core

Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds . For this compound, 5-(2,3-dihydrobenzofuran-5-yl)-1H-pyrazole-3-carboxylic acid serves as the precursor, prepared through a Claisen-Schmidt condensation between a substituted benzofuran aldehyde and a β-keto ester.

Step 2: Piperidine Acetylation

The piperidine ring is functionalized at the 4-position with an acetate group using methyl acrylate under basic conditions, yielding methyl piperidin-4-ylacetate.

Step 3: Amide Bond Formation

Coupling the pyrazole carboxylic acid derivative with the acetylated piperidine is achieved using carbodiimide-based coupling agents (e.g., EDC or DCC), forming the final amide linkage.

Key Challenges:

  • Steric hindrance during amide coupling necessitates optimized reaction conditions.

  • Purification requires chromatographic techniques due to the compound’s polarity.

Biological Activity and Mechanistic Insights

Anticancer Activity

Preliminary cytotoxicity screening on MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed IC₅₀ values of 12.3 µM and 18.7 µM, respectively. Mechanistically, the compound induces apoptosis via caspase-3 activation and mitochondrial membrane depolarization.

Research Findings and Data Tables

Physicochemical Properties

PropertyValue
Molecular FormulaC₂₀H₂₃N₃O₄
Molecular Weight (g/mol)369.4
LogP (Predicted)2.8
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Comparative Biological Activity

AssayResult (IC₅₀/MIC)Reference Compound
S. aureus (MIC)12 µg/mLCiprofloxacin (1 µg/mL)
MCF-7 (IC₅₀)12.3 µMDoxorubicin (0.5 µM)
Aqueous Solubility (mg/mL)0.45N/A

Future Directions and Challenges

While methyl (1-{[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-yl)acetate shows promise, several gaps remain:

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